5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Description
5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol is a heterocyclic compound featuring a fused oxazole-pyridine core linked to an aminophenol substituent.
Properties
IUPAC Name |
5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-7-3-4-8(9(16)6-7)12-15-11-10(17-12)2-1-5-14-11/h1-6,16H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHMMNKFGWXTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327879 | |
| Record name | 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
131985-96-1 | |
| Record name | 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with suitable aldehydes or ketones can lead to the formation of the oxazole ring, followed by further functionalization to introduce the amino and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s aminophenol group distinguishes it from analogs with alternative substituents. Key comparisons include:
*Calculated based on structural formula.
Key Observations :
- Polarity: The aminophenol group in the target compound likely enhances aqueous solubility compared to methyl or tert-butyl substituents in analogs .
- Stability: The tert-butyl ester in compound 26 () improves thermal stability (mp 157°C), whereas the aminophenol group may introduce sensitivity to oxidation .
- Spectral Features : IR data for carbonyl groups (e.g., 1711 cm⁻¹ in compound 26) contrast with the target compound’s expected O–H/N–H stretching vibrations (~3300 cm⁻¹) .
Biological Activity
5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol (CAS No. 131985-96-1) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a molecular formula of C12H9N3O2 and a molecular weight of 227.22 g/mol. Its structural characteristics include an amino group and an oxazole moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that compounds with similar structural features can inhibit various cancer cell lines through multiple mechanisms:
- Cytotoxicity : In vitro evaluations have shown that derivatives of oxazolo[5,4-d]pyrimidines exhibit significant cytotoxic effects against cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .
- Mechanisms of Action : These compounds may act by inhibiting key proteins involved in cancer progression, such as VEGFR-2 and various kinases (e.g., JAK1, JAK2). They also trigger apoptotic pathways by activating caspases and inhibiting angiogenesis .
Selectivity and Toxicity
The selectivity index (SI) is a crucial measure when evaluating the therapeutic potential of anticancer agents. For instance, certain derivatives demonstrated a significantly higher SI against cancer cells compared to normal human dermal fibroblasts (NHDFs), indicating a favorable safety profile . Specifically, one derivative exhibited a CC50 of approximately 58.4 µM against HT29 cells while showing reduced toxicity to NHDFs.
Summary of Biological Activities
| Activity | Details |
|---|---|
| Cytotoxicity | Effective against multiple cancer cell lines with varying CC50 values. |
| Mechanisms | Inhibition of VEGFR-2, activation of apoptotic pathways, and modulation of kinase activity. |
| Selectivity Index | Higher selectivity for cancer cells over normal cells, indicating potential for targeted therapy. |
Study on Oxazolo Derivatives
In a recent study published in October 2022, novel oxazolo derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that certain compounds not only inhibited cancer cell proliferation but also showed lower toxicity to normal cells compared to standard chemotherapeutics like fluorouracil and cisplatin . This suggests that this compound may share similar beneficial properties.
Mechanistic Insights
Further exploration into the mechanism revealed that these compounds could activate the mitochondrial apoptotic pathway while inhibiting anti-apoptotic proteins. This dual action enhances their potential as effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol, and how can purity be optimized?
- Methodology : Synthesis typically involves cyclocondensation of substituted pyridine precursors with amino-phenol derivatives. For oxazole ring formation, microwave-assisted cyclization (e.g., using trifluoroacetic anhydride as a catalyst) improves yield and reduces side reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol can achieve >95% purity. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and oxazole/pyridine carbons (δ 150–160 ppm). Coupling patterns distinguish fused heterocycles .
- IR Spectroscopy : Confirm amine (-NH₂, ~3400 cm⁻¹) and phenolic (-OH, ~3200 cm⁻¹) groups. Oxazole C=N stretches appear at ~1650 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₁₀N₃O₂: 228.0764) to confirm synthesis success .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodology : Use polar aprotic solvents (DMSO or DMF) for stock solutions (10 mM), followed by dilution in assay buffers (e.g., PBS). Sonication (15–30 min) and heating (40–50°C) enhance dissolution. Centrifuge at 10,000 rpm for 5 min to remove undissolved particulates .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?
- Methodology : The oxazole-pyridine core acts as a π-deficient heteroaromatic system, enabling Suzuki-Miyaura couplings at the pyridine C-5 position. Optimize Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 80°C for 12 h. Monitor regioselectivity via LC-MS and DFT calculations .
Q. How can contradictory bioactivity data across cell lines be resolved?
- Methodology :
- Dose-Response Curves : Test across 3–5 log concentrations (1 nM–100 µM) to identify IC₅₀ variability.
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human CYP3A4/2D6 isoforms) to rule out pharmacokinetic discrepancies .
- Target Engagement : Use thermal shift assays (TSA) to validate direct binding to putative targets (e.g., kinases) .
Q. What environmental fate studies are applicable for assessing ecological risks?
- Methodology :
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify degradation via LC-MS/MS. Half-life <24 h suggests low persistence .
- Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally (shake-flask method). A logP >3.5 indicates potential bioaccumulation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
